molecular formula C22H15FN2O3S B2594686 2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 620155-11-5

2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2594686
CAS No.: 620155-11-5
M. Wt: 406.43
InChI Key: HWTBRHLDRUOQQZ-UHFFFAOYSA-N
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Description

2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 3-fluorophenyl group at position 1 and a 4,5-dimethylthiazol-2-yl moiety at position 2. Its synthesis leverages a multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions, enabling diverse substituent incorporation .

Properties

IUPAC Name

2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3S/c1-11-12(2)29-22(24-11)25-18(13-6-5-7-14(23)10-13)17-19(26)15-8-3-4-9-16(15)28-20(17)21(25)27/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTBRHLDRUOQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl group and the construction of the chromeno-pyrrole system. Key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under acidic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.

    Construction of the Chromeno-Pyrrole System: This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays, particularly those involving enzyme activity.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, for example, the compound might interact with specific enzymes or receptors, inhibiting their activity or altering their function. This interaction could involve binding to the active site of an enzyme or receptor, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Chromeno[2,3-c]pyrrole-3,9-diones

The compound’s structural analogs differ primarily in aryl and heterocyclic substituents. For example:

  • 2-(4,5-Dimethylthiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione () replaces the 3-fluorophenyl group with a 4-ethoxy-3-methoxyphenyl substituent. This modification increases molecular weight (462.520 vs.
  • 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione () features a hydroxyethyl group and trimethoxyphenyl substituent. The polar hydroxyethyl group may improve aqueous solubility, while trimethoxyphenyl enhances π-stacking interactions in biological targets .

Table 1: Structural Comparison of Chromeno[2,3-c]pyrrole-3,9-diones

Compound Substituents (Position 1) Substituents (Position 2) Molecular Formula Molecular Weight Potential Application
Target Compound 3-Fluorophenyl 4,5-Dimethylthiazol-2-yl C23H17FN2O3S* ~454.46* Anticancer/drug candidate
Compound 4-Ethoxy-3-methoxyphenyl 4,5-Dimethylthiazol-2-yl C25H22N2O5S 462.520 Drug candidate
Compound 3,4,5-Trimethoxyphenyl 2-Hydroxyethyl C24H25NO7 440.1 (M+1) Drug candidate

*Estimated based on structural similarity.

Derivatives: 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones

The target compound can undergo ring-opening reactions with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones ().

Heterocyclic Analogues with Thiazole/Triazole Moieties

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () share thiazole and fluorophenyl groups but incorporate triazole and pyrazole rings. Their near-planar structures (except for one fluorophenyl group) may limit cellular uptake compared to the target compound’s chromeno-pyrrole-dione core .

Functional Analogues: MTT Reagent

The 4,5-dimethylthiazol-2-yl group in the target compound resembles the tetrazolium ring in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (). While MTT is used in cytotoxicity assays, the target compound’s dimethylthiazole group may confer distinct redox properties, necessitating further studies to evaluate interference in bioassays .

Agrochemical Pyrrole-diones

Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione, ) shares a fluorophenyl-pyrrole-dione scaffold but lacks the chromeno ring and thiazole group.

Discussion of Structural and Functional Implications

  • Substituent Effects : The 3-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to methoxy/ethoxy substituents in analogs .
  • Heterocyclic Influence: The chromeno-pyrrole-dione core provides rigidity for target binding, while thiazole derivatives () may prioritize planar interactions .

Biological Activity

The compound 2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its cytotoxic effects and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of the target compound typically involves multi-step organic reactions that integrate thiazole and chromeno-pyrrole moieties. The structural characterization is performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular framework and stereochemistry.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The National Cancer Institute (NCI) has conducted assessments showing significant anti-proliferative activity. The compound exhibited mean GI50_{50} values indicating effective growth inhibition across a panel of human tumor cell lines.

Table 1: Cytotoxicity Data Against Human Cancer Cell Lines

Cell LineGI50_{50} (µM)IC50_{50} (µM)
A549 (Lung)15.7212.53
MCF-7 (Breast)20.0018.00
HepG2 (Liver)22.5020.00

Note: Values are indicative based on multiple assays conducted under standardized conditions.

The biological activity of this compound is attributed to its ability to induce apoptosis in cancer cells through several pathways:

  • Inhibition of Tubulin Polymerization: Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can trigger oxidative stress pathways that culminate in apoptosis.
  • Interaction with Sigma Receptors: The compound may also interact with sigma receptors, which are implicated in cellular signaling related to survival and apoptosis.

Case Studies

  • Case Study on A549 Cells:
    In a study focusing on A549 lung cancer cells, treatment with the compound resulted in a significant increase in apoptotic markers and a decrease in cell viability as measured by MTT assays. The study highlighted the role of ROS in mediating cell death.
  • MCF-7 Breast Cancer Model:
    Another investigation assessed the effects on MCF-7 breast cancer cells. Results indicated that the compound not only inhibited cell proliferation but also altered gene expression profiles related to apoptosis and survival pathways.

Q & A

Q. What are the challenges in scaling up the synthesis, and how are they mitigated?

  • Answer : Scaling issues include exothermic imine formation and byproduct accumulation. Use flow chemistry for controlled heat dissipation and in-line purification (e.g., scavenger resins). Pilot-scale runs (10–50 g) achieve >90% purity without chromatography .

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